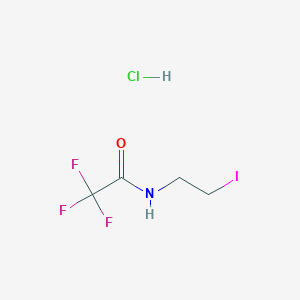
2,2,2-trifluoro-N-(2-iodoethyl)acetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(2-iodoethyl)acetamide;hydrochloride: is a chemical compound with the molecular formula C4H5F3INO . It is known for its unique properties due to the presence of trifluoromethyl and iodoethyl groups. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(2-iodoethyl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 2-iodoethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CF3CONH2+I-CH2CH2OH→CF3CONH-CH2CH2I
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of 2,2,2-trifluoro-N-(2-iodoethyl)acetamide.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the iodoethyl group.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) and solvents like acetone are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Formation of oxidized or reduced products with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis to introduce trifluoromethyl and iodoethyl groups into molecules.
- Employed in the synthesis of complex organic compounds.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential use in drug development and pharmaceutical research.
- Explored for its role in the synthesis of medicinal compounds.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-N-(2-iodoethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
2,2,2-Trifluoroacetamide: Similar in structure but lacks the iodoethyl group.
N-(2-Iodoethyl)acetamide: Similar in structure but lacks the trifluoromethyl group.
2-Iodoacetamide: Contains the iodo group but lacks the trifluoromethyl group.
Uniqueness:
- The presence of both trifluoromethyl and iodoethyl groups makes 2,2,2-trifluoro-N-(2-iodoethyl)acetamide unique.
- The combination of these functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
138518-20-4 |
|---|---|
Fórmula molecular |
C4H6ClF3INO |
Peso molecular |
303.45 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(2-iodoethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C4H5F3INO.ClH/c5-4(6,7)3(10)9-2-1-8;/h1-2H2,(H,9,10);1H |
Clave InChI |
SRCOUCMWQKCOCP-UHFFFAOYSA-N |
SMILES canónico |
C(CI)NC(=O)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
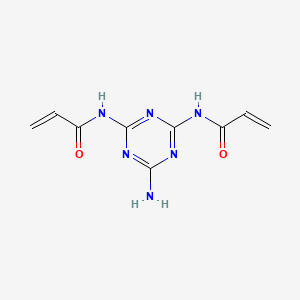
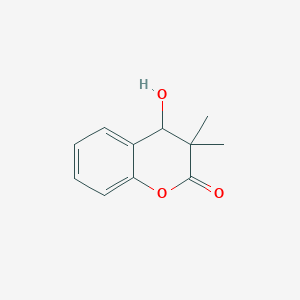
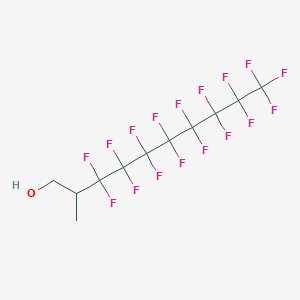

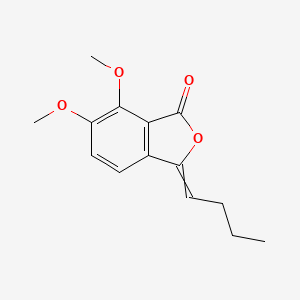
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)
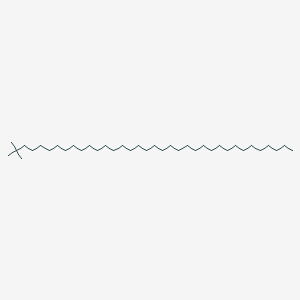
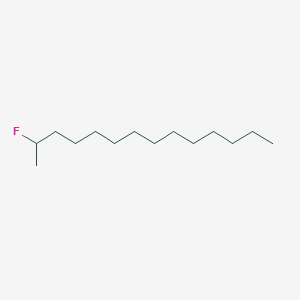
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)
![2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine](/img/structure/B14267810.png)
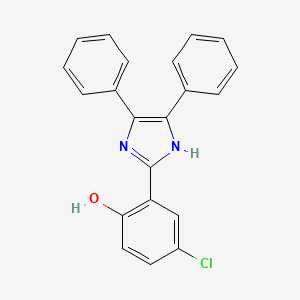
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
